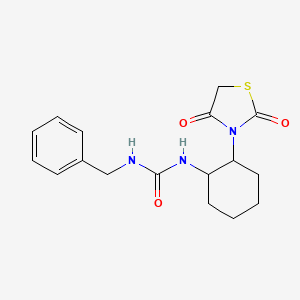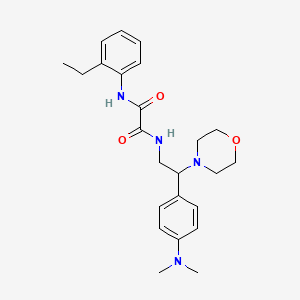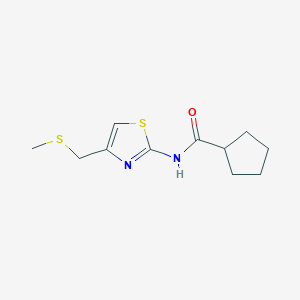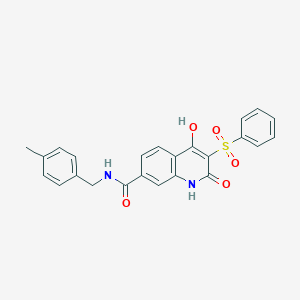
1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea” is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazolidin-2,4-dione derivatives has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . The initial acid was obtained by an effective one-pot method using the reaction of thiourea with maleic anhydride in hydrochloric acid .
Molecular Structure Analysis
Thiazolidin-2,4-dione, also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .
Chemical Reactions Analysis
Thiazolidin-2,4-dione derivatives exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Studies on the chemistry of urea derivatives have revealed their potential in forming compounds with significant applications. For example, the reaction of cyclohexane-1,2-dione with urea derivatives can form compounds with ten-membered rings, which are useful in colorimetric procedures for determining urea concentrations due to their unique chromophoric properties (Butler, Hussain, & Peet, 1981). Additionally, the synthesis of novel cyclic urea derivatives, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, has been explored, creating a new class of pseudopeptidic triazines composed of different amino acids, which are interesting for their potential biological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, urea derivatives have been synthesized and evaluated for various biological activities. For instance, compounds from the urea series have shown antihyperglycemic potency, comparable with known agents such as pioglitazone and troglitazone. These findings highlight the potential of urea derivatives in enhancing insulin sensitivity and treating diabetes (Cantello et al., 1994). Furthermore, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has led to the discovery of novel acetylcholinesterase inhibitors, which could be beneficial in treating conditions such as Alzheimer's disease (Vidaluc et al., 1995).
Materials Science and Catalysis
Urea derivatives have also found applications in materials science, particularly in the synthesis of metal–organic frameworks (MOFs). An unprecedented pillar-layered MOF has been synthesized through the reaction of urea derivatives in a mixed solvent, displaying strong blue-light emission, which could have applications in optoelectronic devices (Zhu, Fu, & Zou, 2012). Moreover, the synthesis of disubstituted ureas from amines and CO2, using basic ionic liquids as catalysts, showcases the potential of urea derivatives in green chemistry and catalysis, providing a path toward sustainable chemical synthesis (Jiang et al., 2008).
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This compound acts as a partial agonist of PPAR-γ . It binds to the PPAR-γ receptor, leading to conformational changes that allow the receptor to interact with specific DNA sequences known as PPAR response elements . This interaction regulates the transcription of various genes involved in glucose and lipid metabolism .
Biochemical Pathways
The activation of PPAR-γ by this compound affects several biochemical pathways. It enhances insulin sensitivity and glucose metabolism, reduces inflammation, and regulates lipid metabolism . The downstream effects include improved blood glucose control and lipid profile, making this compound potentially beneficial for managing metabolic disorders .
Pharmacokinetics
Thiazolidine derivatives, in general, are known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability and therapeutic efficacy .
Result of Action
The activation of PPAR-γ by this compound leads to promising antidiabetic activity . In an in vivo study, it showed comparable antidiabetic efficacy to the standard drug rosiglitazone .
Propriétés
IUPAC Name |
1-benzyl-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15-11-24-17(23)20(15)14-9-5-4-8-13(14)19-16(22)18-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRDVLKQXLODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)NCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2457061.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2457063.png)

![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2457071.png)
![Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride](/img/structure/B2457072.png)
![5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2457073.png)




